molecular formula C8H14Cl2N2O2 B1384052 2-Amino-1-(pyridin-3-yl)propane-1,3-diol dihydrochloride CAS No. 2059975-55-0

2-Amino-1-(pyridin-3-yl)propane-1,3-diol dihydrochloride

Cat. No.: B1384052
CAS No.: 2059975-55-0
M. Wt: 241.11 g/mol
InChI Key: LYTYCMLNFJFKDK-UHFFFAOYSA-N
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Description

Discovery and Development of Pyridine-Substituted Aminodiols

The development of pyridine-substituted aminodiols represents a convergence of two important chemical research trajectories: the systematic exploration of pyridine chemistry and the utilization of aminodiol scaffolds in synthetic chemistry. Pyridine itself has a rich historical foundation, with its discovery attributed to Thomas Anderson in 1849 through the examination of animal bone oil obtained via high-temperature heating. Anderson isolated this colorless liquid with its characteristic unpleasant odor and named it pyridine after the Greek word for fire, reflecting its flammable nature and the conditions of its discovery.

The structural determination of pyridine followed decades later, with Wilhelm Körner and James Dewar suggesting in 1869 and 1871 respectively that pyridine's structure derived from benzene through substitution of one carbon-hydrogen unit with nitrogen. This foundational understanding was confirmed through reduction experiments where pyridine was converted to piperidine using sodium in ethanol. The first major synthetic breakthrough came in 1876 when William Ramsay successfully combined acetylene and hydrogen cyanide to produce pyridine in a red-hot iron-tube furnace, marking the first synthesis of a heteroaromatic compound.

Arthur Rudolf Hantzsch's description of the first major synthesis of pyridine derivatives in 1881 established systematic approaches to pyridine modification. The Hantzsch pyridine synthesis utilized specific ratios of beta-keto acids, aldehydes, and ammonia to create substituted pyridine compounds, laying groundwork for future development of complex pyridine-containing molecules. Emil Knoevenagel's subsequent demonstrations that asymmetrically substituted pyridine derivatives could be produced through this process expanded the scope of accessible pyridine modifications.

The industrial development of pyridine chemistry accelerated with Aleksei Chichibabin's 1924 invention of a pyridine synthesis reaction based on inexpensive reagents. This method, which involves condensation reactions of aldehydes, ketones, and unsaturated carbonyl compounds in ammonia, became fundamental to industrial pyridine production despite relatively low yields of approximately thirty percent. Contemporary pyridine synthesis methods include dealkylation of alkylated pyridines and decarboxylation of nicotinic acid, with yields reaching ninety-three percent using nickel-based catalysts.

The specific development of 2-Amino-1-(pyridin-3-yl)propane-1,3-diol dihydrochloride emerged from research into biologically active pyridine derivatives and aminodiol chemistry. Recent synthetic approaches have focused on aza-Diels-Alder reactions and modified Knoevenagel-Stobbe processes for constructing pyridine rings attached to amino acid derivatives. These methodologies enable regioselective formation of complex pyridine-containing structures while maintaining functional group compatibility essential for pharmaceutical applications.

Position in Chemical Classification and Nomenclature Systems

This compound occupies a distinct position within multiple chemical classification systems, reflecting its complex structural features and diverse chemical properties. The compound belongs to the broad category of heterocyclic compounds due to its pyridine ring, specifically classified as an azine or six-membered aromatic heterocycle containing nitrogen. Within this classification, it represents a substituted pyridine derivative where the pyridine ring bears a complex side chain containing both amino and hydroxyl functionalities.

From a functional group perspective, the compound demonstrates characteristics of multiple chemical classes simultaneously. The presence of primary amino functionality classifies it among primary amines, while the two hydroxyl groups position it within the diol category. The combination of amino and hydroxyl functionalities places it specifically within the aminodiol class, a subset of amino alcohols that have gained significant importance in pharmaceutical chemistry.

The IUPAC nomenclature system assigns the compound the systematic name this compound, which precisely describes its structural features. The propane backbone indicates a three-carbon chain, with amino substitution at the second carbon and hydroxyl groups at the first and third positions. The pyridin-3-yl designation specifies attachment of the pyridine ring through its third carbon to the first carbon of the propane chain. The dihydrochloride suffix indicates the presence of two hydrochloric acid equivalents, forming a salt with the basic amino groups present in the molecule.

Within the Chemical Abstracts Service system, the compound receives the registry number 2059975-55-0, providing unique identification for database searches and regulatory documentation. The molecular formula C8H12N2O2·2HCl accurately represents the base compound plus its associated hydrochloric acid molecules, with a molecular weight of 241.12 grams per mole. The InChI key LYTYCMLNFJFKDK-UHFFFAOYSA-N provides computational identification for electronic database systems.

Structural analysis reveals the compound's conformational properties through predicted collision cross section data, which indicates varying molecular geometries depending on ionization state. The protonated form shows a collision cross section of 136.3 square angstroms, while sodium and potassium adducts demonstrate slightly larger cross sections of 141.8 and 139.8 square angstroms respectively. These measurements provide insights into the compound's three-dimensional structure and behavior in analytical separations.

Relationship to Serinol Derivatives

The structural relationship between this compound and serinol derivatives represents a fundamental connection that illuminates both compounds' chemical properties and synthetic utility. Serinol, systematically named 2-amino-1,3-propanediol, serves as the foundational scaffold upon which pyridine-substituted variants are constructed. This parent compound, with the formula H2NCH(CH2OH)2, demonstrates the basic aminodiol structure that defines this chemical family.

Serinol itself possesses significant historical importance, with its name reflecting structural similarity to the amino acid serine. The compound can be produced through hydrogenation of serine, establishing a direct biochemical connection between amino acid metabolism and aminodiol chemistry. Natural occurrence of serinol in sugarcane (Saccharum officinarum) and its role as an intermediate in rhizobitoxin biosynthesis demonstrate its biological relevance. Rhizobitoxins, produced by certain phytopathogenic fungi, inhibit ethylene synthesis in plant hosts, highlighting serinol's involvement in complex biological regulatory systems.

The synthetic relationship between serinol and its pyridine-substituted derivatives involves substitution of one hydroxyl group with a pyridine ring system. This modification fundamentally alters the compound's chemical properties while maintaining the essential aminodiol functionality. The pyridine substitution introduces aromatic character and additional nitrogen functionality, expanding potential interactions with biological targets and synthetic reagents.

Chemical synthesis approaches for serinol derivatives demonstrate remarkable selectivity and environmental compatibility. Research has shown that reactions of serinol with aldehydes and ketones proceed in the absence of solvents and catalysts, producing either imine or oxazolidine derivatives depending on substrate structure. Aromatic and sterically hindered carbonyl compounds specifically yield imine products, while less hindered substrates form 1,3-oxazolidines. These green chemistry approaches align with sustainable development principles while maintaining high yields and selectivity.

Industrial applications of serinol derivatives span multiple sectors, including rubber compounding, pharmaceutical synthesis, and materials science. Serinol and its derivatives function as secondary accelerators in sulfur-based vulcanization of silica-based rubber compounds, offering environmentally favorable alternatives to traditional toxic accelerators. Comparative studies demonstrate that serinol-based compounds achieve vulcanization performance comparable to diphenylguanidine while providing improved sustainability profiles.

The incorporation of pyridine functionality into serinol derivatives creates compounds with enhanced pharmaceutical potential. Pyridine rings contribute to drug-like properties through their ability to participate in hydrogen bonding, metal coordination, and pi-stacking interactions. These interactions prove particularly valuable in enzyme inhibition and receptor binding applications, expanding the therapeutic potential of aminodiol scaffolds.

Historical Significance in Chemical Research

The historical significance of this compound extends beyond its individual properties to encompass broader themes in chemical research methodology and pharmaceutical development. The compound exemplifies the evolution of synthetic chemistry from simple transformations to complex multi-step processes that combine multiple heterocyclic systems with precise functional group control.

Early aminodiol research traces to Oskar Piloty and Otto Ruff's 1897 synthesis of 2-amino-1,3-propanediol through oxime reduction using sodium amalgam. This pioneering work established fundamental synthetic approaches that continue to influence contemporary aminodiol synthesis strategies. Modern variants utilizing heterogeneous catalytic hydrogenation with rhodium catalysts demonstrate the continuing refinement of these classical approaches.

The development of pyridine chemistry provided essential foundations for creating pyridine-substituted aminodiols. Industrial pyridine production evolved from coal tar extraction, which yielded only 0.1 percent pyridine and required extensive purification, to modern synthetic approaches using ammonia, aldehydes, and nitriles. This transition from extraction to synthesis enabled reliable access to pyridine starting materials necessary for complex derivative preparation.

Contemporary research in pyridine-amino acid chemistry has revealed sophisticated synthetic strategies that mirror natural biosynthetic processes. The total synthesis of pyritide natural products involves pyridine ring formation from amino acid precursors through aza-Diels-Alder reactions, demonstrating how synthetic chemistry can replicate complex biological transformations. These bioinspired approaches enable efficient preparation of decorated pyridine cores with appended amino acid residues, providing convergent access to structurally complex natural products and their analogues.

Research into environmentally sustainable synthesis has positioned aminodiol derivatives at the forefront of green chemistry initiatives. Studies demonstrating solvent-free and catalyst-free reactions for serinol derivative preparation represent significant advances in sustainable synthetic methodology. These approaches achieve high yields while eliminating toxic reagents and reducing waste generation, aligning with contemporary environmental consciousness in chemical research.

The pharmaceutical significance of pyridine-substituted aminodiols reflects broader trends in medicinal chemistry toward heterocyclic drug development. Statistical analysis of pharmaceutical compounds reveals pyridine as one of the most frequently encountered heterocycles in marketed drugs, validating the therapeutic potential of pyridine-containing molecules. The incorporation of aminodiol functionality adds additional pharmacological opportunities through potential interactions with amino acid transporters and metabolic enzymes.

Compound Class Discovery Year Key Synthetic Method Industrial Significance
Pyridine 1849 Chichibabin synthesis (1924) 30,000 tonnes annually (2000s)
Serinol 1897 Oxime reduction Pharmaceutical intermediate
Pyridine aminodiols 2020s Aza-Diels-Alder reactions Emerging applications

Contemporary research continues to expand the applications of pyridine-substituted aminodiols across multiple disciplines. Materials science applications include use as crosslinking agents and polymer modifiers, while pharmaceutical research explores their potential as enzyme inhibitors and receptor modulators. The intersection of synthetic methodology advancement, environmental sustainability, and pharmaceutical utility positions these compounds as significant contributors to modern chemical research paradigms.

Properties

IUPAC Name

2-amino-1-pyridin-3-ylpropane-1,3-diol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.2ClH/c9-7(5-11)8(12)6-2-1-3-10-4-6;;/h1-4,7-8,11-12H,5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTYCMLNFJFKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C(CO)N)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(pyridin-3-yl)propane-1,3-diol dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(pyridin-3-yl)propane-1,3-diol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amines.

    Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives and cyclic compounds, which are useful intermediates in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

Organic Synthesis

2-Amino-1-(pyridin-3-yl)propane-1,3-diol dihydrochloride serves as a crucial building block in organic synthesis:

  • Reagent in Reactions : Used in various organic reactions to create complex molecules.
  • Polymer Synthesis : Acts as a precursor for developing biodegradable polymers.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications:

  • Antiviral and Anticancer Research : Studies have indicated its ability to influence cellular processes relevant to these diseases .

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against cancer cell lines, suggesting its potential as a lead compound for drug development .

Research indicates that this compound interacts with specific enzymes and receptors:

  • Enzyme Modulation : It can modulate enzyme activity involved in biochemical pathways.

Case Study: Enzyme Inhibition

A study on enzyme inhibition showed that the compound effectively inhibited certain enzymes linked to metabolic pathways, highlighting its potential for therapeutic use in metabolic disorders .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 - 128 µM
Escherichia coli64 - 256 µM

These findings suggest it may be useful in developing new antibacterial agents.

Immunosuppressive Effects

Research indicates that derivatives of this compound exhibit immunosuppressive actions:

  • Potential Applications : Candidates for use in organ transplantation and autoimmune disease treatment due to their ability to modulate immune responses .

Mechanism of Action

The mechanism of action of 2-Amino-1-(pyridin-3-yl)propane-1,3-diol dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in biochemical pathways.

    Pathways Involved: It modulates pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best understood through comparison with related molecules. Below is a detailed analysis, supported by data from diverse sources:

Table 1: Comparative Analysis of Structurally Similar Compounds

Compound Name CAS No. Molecular Formula Key Substituents Applications/Notes Reference
2-Amino-1-(pyridin-3-yl)propane-1,3-diol dihydrochloride Not provided C₉H₁₃N₂O₃·2HCl Pyridin-3-yl, amino, dihydrochloride Likely pharmaceutical intermediate; structural analog of chloramphenicol impurities
2-Amino-1-(4-nitrophenyl)propane-1,3-diol 716-61-0 C₉H₁₂N₂O₄ 4-Nitrophenyl, amino Chloramphenicol impurity; used in HPLC analysis
2-Amino-2-(hydroxymethyl)propane-1,3-diol hydrochloride 5856-63-3 C₄H₁₂NO₃·HCl Hydroxymethyl, amino, hydrochloride Used in gas treatment processes (e.g., liquefied hydrocarbon purification)
2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride 213248-46-5 C₇H₁₀N₂O·2HCl Pyridin-2-yl, ethanol backbone Higher solubility due to ethanol moiety; similarity score: 0.79
2,2-Dimethyl-3-(pyridin-3-yl)propan-1-amine dihydrochloride 1439903-07-7 C₁₀H₁₇N₂·2HCl Pyridin-3-yl, dimethyl, amine Enhanced steric hindrance; potential CNS-targeting applications

Key Points of Differentiation:

Structural Variations: Aromatic Substitution: The pyridin-3-yl group in the target compound contrasts with the 4-nitrophenyl group in chloramphenicol impurities (e.g., 716-61-0), altering electronic properties and reactivity . Backbone Modifications: Compared to propane-1,3-diol derivatives, ethanol-backbone analogs (e.g., 213248-46-5) exhibit different solubility and steric profiles .

Solubility: The dihydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral analogs like 2-Amino-2-(hydroxymethyl)propane-1,3-diol .

Functional Applications: Pharmaceutical Relevance: Chloramphenicol analogs are used as reference standards in HPLC analysis, while the target compound’s pyridine moiety may confer affinity for metalloenzymes or receptors . Industrial Use: Compounds like 2-Amino-2-(hydroxymethyl)propane-1,3-diol hydrochloride are employed in gas purification, highlighting the versatility of amino-diol derivatives .

Stereochemical Considerations :

  • Erythro and threo isomers of propane-1,3-diol derivatives (e.g., lignin model compounds) exhibit divergent reaction kinetics, suggesting that stereochemistry could critically influence the target compound’s reactivity .

Safety and Handling :

  • Dihydrochloride salts generally require precautions such as ventilation and protective equipment, as seen in safety data for 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride .

Biological Activity

2-Amino-1-(pyridin-3-yl)propane-1,3-diol dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C8H11Cl2N2O2
  • Molecular Weight : 220.09 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research has indicated that derivatives of pyridine and related compounds often exhibit significant antimicrobial properties. For instance, studies focusing on similar pyridine-based compounds have shown varying degrees of antibacterial and antifungal activity.

Key Findings :

  • Compounds structurally related to 2-Amino-1-(pyridin-3-yl)propane-1,3-diol have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) values for related compounds have ranged from 0.0048 mg/mL to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Pyridine Derivatives

Compound NameMIC (mg/mL)Target Organism
Compound A0.0048E. coli
Compound B0.0195Bacillus mycoides
Compound C0.025S. aureus
This compoundTBDTBD

The biological activity of this compound may be attributed to its ability to interfere with microbial cell wall synthesis or disrupt metabolic pathways essential for microbial survival. The presence of the pyridine ring is crucial for its interaction with biological targets.

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of various pyridine derivatives, it was found that the inclusion of hydroxyl groups enhanced the inhibitory action against S. aureus. The study highlighted that modifications to the pyridine structure could lead to improved bioactivity .

Case Study 2: Antifungal Activity

Another investigation focused on antifungal activity revealed that certain derivatives exhibited significant inhibition against Candida albicans, with MIC values comparable to established antifungal agents . The structural variations in these compounds were key factors influencing their efficacy.

Q & A

Q. What strategies address batch-to-batch variability in large-scale synthesis?

  • Methodology :
  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring of intermediate formation.
  • Design of Experiments (DoE) : Identify critical process parameters (CPPs) via Taguchi methods. For example, controlling HCl addition rate (±2 mL/min) minimizes diastereomer formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(pyridin-3-yl)propane-1,3-diol dihydrochloride
Reactant of Route 2
2-Amino-1-(pyridin-3-yl)propane-1,3-diol dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.